2-Bromo-6-(methylsulfanyl)benzaldehyde
Overview
Description
2-Bromo-6-(methylsulfanyl)benzaldehyde: is an organic compound with the molecular formula C8H7BrOS. It is characterized by the presence of a bromine atom and a methylsulfanyl group attached to a benzaldehyde ring. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of 6-(methylsulfanyl)benzaldehyde: The synthesis of 2-Bromo-6-(methylsulfanyl)benzaldehyde can be achieved by brominating 6-(methylsulfanyl)benzaldehyde using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-Bromo-6-(methylsulfanyl)benzaldehyde can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or ethers.
Oxidation Product: 2-Bromo-6-(methylsulfanyl)benzoic acid.
Reduction Product: 2-Bromo-6-(methylsulfanyl)benzyl alcohol.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: 2-Bromo-6-(methylsulfanyl)benzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: It is used in biochemical studies to investigate the effects of brominated and sulfur-containing compounds on biological systems.
Medicine:
Drug Development: The compound is explored for its potential use in drug development, particularly in designing molecules with antimicrobial or anticancer properties.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: 2-Bromo-6-(methylsulfanyl)benzaldehyde can act as an enzyme inhibitor, interacting with specific enzymes and altering their activity.
Signal Transduction Pathways: The compound can affect signal transduction pathways by interacting with cellular receptors or proteins, leading to changes in cellular responses.
Comparison with Similar Compounds
- 2-Bromo-4-(methylsulfanyl)benzaldehyde
- 2-Bromo-6-(ethylsulfanyl)benzaldehyde
- 2-Chloro-6-(methylsulfanyl)benzaldehyde
Comparison:
- Bromine vs. Chlorine: Compounds with bromine atoms, like 2-Bromo-6-(methylsulfanyl)benzaldehyde, generally exhibit higher reactivity in nucleophilic substitution reactions compared to their chlorine counterparts due to the larger atomic radius and lower bond dissociation energy of bromine .
- Methylsulfanyl vs. Ethylsulfanyl: The presence of a methylsulfanyl group in this compound provides different steric and electronic effects compared to an ethylsulfanyl group, influencing the compound’s reactivity and interaction with other molecules .
Properties
IUPAC Name |
2-bromo-6-methylsulfanylbenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrOS/c1-11-8-4-2-3-7(9)6(8)5-10/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTYGNHMYAXFLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=CC=C1)Br)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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